N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 3-(2-methoxybenzamido) substitution on the benzofuran core and a benzo[d][1,3]dioxol-5-yl group attached via the carboxamide nitrogen. This compound integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-29-17-8-4-3-7-16(17)23(27)26-21-15-6-2-5-9-18(15)32-22(21)24(28)25-14-10-11-19-20(12-14)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBZUSJGMLGERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and 2-methoxybenzamido groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
The compound N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 429.44 g/mol. The structure features a benzofuran core, which is known for its biological activity, along with a dioxole moiety that enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest .
Anti-inflammatory Properties
Research has demonstrated that benzofuran derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines can be beneficial in managing conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
Neuroprotective Effects
Benzofuran-based compounds have been investigated for their neuroprotective properties. Studies suggest that they could play a role in preventing neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues .
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzofuran and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that certain modifications to the benzofuran structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Activity
A clinical trial assessed the anti-inflammatory effects of a related compound on patients with osteoarthritis. The findings revealed a significant reduction in pain and swelling after treatment with the compound over a period of six weeks, suggesting its potential as a therapeutic agent for inflammatory conditions .
Case Study 3: Neuroprotection
A preclinical study explored the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The results showed that these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated animals, highlighting their promise in neurodegenerative disease therapy .
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to changes in cellular pathways and physiological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds are analyzed based on shared motifs:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s 2-methoxybenzamido group introduces polar interactions, likely improving aqueous solubility compared to the 3-methyl analog . However, the benzo[d][1,3]dioxol-5-yl group may counteract this by increasing lipophilicity .
- Melting Point : Analogous benzofuran-2-carboxamides exhibit melting points between 161–233°C . The target compound’s additional amide bond may raise its melting point due to enhanced crystallinity.
- Metabolic Stability : The methylenedioxy group in benzo[d][1,3]dioxol-5-yl is prone to oxidative metabolism, whereas the benzofuran core is generally resistant to degradation .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran core, which is known for its pharmacological properties. The presence of the benzo[d][1,3]dioxole moiety is significant as it has been associated with various biological activities, including anticancer effects.
Molecular Formula: C_{19}H_{18}N_{2}O_{4}
Molecular Weight: 342.36 g/mol
Research indicates that compounds similar to this compound exhibit their biological effects through several mechanisms:
- Inhibition of EGFR: The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis: Studies have shown that certain derivatives induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death .
- Cell Cycle Arrest: The compound has also been noted to cause cell cycle arrest at specific phases, preventing cancer cells from proliferating effectively .
Efficacy Against Cancer Cell Lines
The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Below is a summary table of its efficacy compared to standard chemotherapeutic agents:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The data suggests that this compound exhibits potent cytotoxic effects against these cancer cell lines, often outperforming doxorubicin, a commonly used chemotherapy drug .
Case Studies and Research Findings
- Synthesis and Testing: In a study published in Elsevier, researchers synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and tested their cytotoxicity on HepG2, HCT116, and MCF7 cell lines. Many showed significant antitumor activity with IC50 values lower than those of doxorubicin, indicating strong potential for further development .
- Mechanistic Studies: Further investigations into the mechanism revealed that these compounds could trigger apoptosis through the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death in a regulated manner .
- Comparative Analysis: A comparative analysis with other benzo[d][1,3]dioxole derivatives indicated that modifications at the amide position significantly influence the anticancer activity and selectivity towards cancer cells versus normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing benzofuran-2-carboxamide derivatives, and how can reaction conditions be optimized?
- Benzofuran-2-carboxamide derivatives are typically synthesized via coupling reactions between benzofuran carboxylic acid derivatives and substituted amines. For example, acylation of methyl benzofuran carboxylate intermediates with aminobenzophenones under reflux with NaOH (6N) followed by acid chloride formation (using oxalyl chloride/DCM) and subsequent coupling with DMAP/DMF at elevated temperatures (50–60°C) yields target compounds . Optimization involves adjusting reaction duration (24–48 hours), stoichiometric ratios of coupling agents (e.g., EDC·HCl), and purification via column chromatography (e.g., toluene/EtOAc gradients) to improve yields (e.g., 18% in one case) .
Q. Which analytical techniques are critical for confirming the structural integrity of benzofuran-carboxamide hybrids?
- 1H/13C-NMR : Assign peaks for benzodioxole protons (δ 6.7–7.2 ppm), methoxy groups (δ ~3.8 ppm), and benzofuran carbonyl carbons (δ ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS or HR-MS validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Chromatography : TLC (silica gel F254) and HPLC monitor reaction progress and purity (>95%) .
Q. How can researchers assess the biological activity of this compound, and what preliminary assays are recommended?
- In vitro enzyme inhibition : Screen against targets like histone deacetylases (HDACs) using fluorometric assays with acetylated lysine substrates .
- Antimicrobial testing : Perform broth microdilution (MIC assays) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC50 values .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for benzofuran-carboxamides?
- Pharmacokinetic profiling : Measure bioavailability (e.g., oral administration in rodent models) and metabolic stability (via liver microsomes) to identify discrepancies caused by poor absorption or rapid clearance .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
- Dose-response refinement : Adjust dosing regimens (e.g., twice-daily vs. single dose) to align in vivo outcomes with in vitro potency .
Q. How does the electronic and steric environment of the 2-methoxybenzamido group influence receptor binding?
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to analyze interactions between the methoxy group and hydrophobic pockets of target proteins (e.g., HDACs or nuclear receptors) .
- SAR studies : Synthesize analogs with substituents (e.g., -OCH3 vs. -CF3) at the benzamido position and compare inhibitory activities to quantify steric/electronic effects .
Q. What experimental designs are optimal for evaluating the compound’s potential in neurodegenerative disease models?
- In vivo neuroprotection assays : Administer the compound in transgenic Alzheimer’s models (e.g., APP/PS1 mice) and quantify amyloid-beta plaque reduction via immunohistochemistry .
- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion in rodents to assess CNS accessibility .
- Behavioral tests : Perform Morris water maze or novel object recognition tests to correlate biochemical effects with cognitive improvement .
Methodological Guidance
Q. How can researchers mitigate low yields in the final coupling step of benzofuran-carboxamide synthesis?
- Activation optimization : Replace EDC·HCl with HATU or DCC for improved amide bond formation efficiency .
- Solvent selection : Use anhydrous DMF or THF instead of CHCl3 to enhance reactant solubility and reduce side reactions .
- Catalyst addition : Introduce 4-DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics, particularly for sterically hindered amines .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- SwissADME : Predicts solubility, BBB permeability, and CYP450 interactions based on molecular descriptors .
- ProTox-II : Estimates toxicity endpoints (e.g., LD50, hepatotoxicity) using structural alerts .
- Molinspiration : Calculates drug-likeness parameters (e.g., LogP, hydrogen bond donors/acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
